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molecular formula C11H13NO B8739245 6-(4-Pyridinyl)-5-hexyn-1-ol

6-(4-Pyridinyl)-5-hexyn-1-ol

Cat. No. B8739245
M. Wt: 175.23 g/mol
InChI Key: WLFJEVSNYKTRRN-UHFFFAOYSA-N
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Patent
US08563717B2

Procedure details

4-bromopyridine hydrochloride (5 g, 25.7 mmol) was partitioned between sodium hydroxide (20 ml, 40.0 mmol) and ethylacetate (3×100 ml). The organic layer was separated, dried over Na2SO4 and evaporated in vacuo. The resulting oil was dissolved in triethylamine (10 ml) and degassed under nitrogen. 5-Hexyn-1-ol, (2.8 ml, 25.8 mmol) was added followed by bis(triphenylphosphine)palladium (II) chloride, (200 mg, 0.285 mmol) and copper(I)iodide (100 mg, 0.525 mmol) and the resulting mixture was stirred and heated under reflux for 20 mins. when a dark brown sludge was obtained. The mixture was cooled to rt and partitioned between EtOAc (200 ml) and water (50 ml). The aqueous phase was extracted with EtOAc (2×100 ml), combined the organic extracts, dried (Na2SO4), filtered and evaporated in vacuo. The resulting dark brown gum was purified by column chromatography, the sample was loaded onto silica (100 g) in dichloromethane and eluted using a gradient of 0-100% ethyl acetate in cyclohexane over 60 mins. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a yellow oil (2.36 g). LCMS (System D): tRET=1.85 min; MH+ 176
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
200 mg
Type
catalyst
Reaction Step Three
Name
copper(I)iodide
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[OH-].[Na+].[CH2:11]([OH:17])[CH2:12][CH2:13][CH2:14][C:15]#[CH:16]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I.C(OC(=O)C)C>[N:6]1[CH:7]=[CH:8][C:3]([C:16]#[C:15][CH2:14][CH2:13][CH2:12][CH2:11][OH:17])=[CH:4][CH:5]=1 |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(CCCC#C)O
Step Three
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
200 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Four
Name
copper(I)iodide
Quantity
100 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in triethylamine (10 ml)
CUSTOM
Type
CUSTOM
Details
degassed under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 mins
Duration
20 min
CUSTOM
Type
CUSTOM
Details
when a dark brown sludge was obtained
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (200 ml) and water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting dark brown gum was purified by column chromatography
WASH
Type
WASH
Details
eluted
CUSTOM
Type
CUSTOM
Details
over 60 mins
Duration
60 min
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C#CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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